molecular formula C18H18O6 B1222588 Acetylshikonin CAS No. 54984-93-9

Acetylshikonin

Cat. No. B1222588
CAS RN: 54984-93-9
M. Wt: 330.3 g/mol
InChI Key: WNFXUXZJJKTDOZ-UHFFFAOYSA-N
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Description

Synthesis and Molecular Structure Analysis

While the specific synthesis pathways of acetylshikonin are not detailed in the provided abstracts, it is known as a naphthoquinone derivative, indicating a complex molecular structure with potential for diverse chemical reactions and interactions. The molecular structure of acetylshikonin contributes to its biological activity and pharmacological profile.

Chemical Reactions and Properties

Acetylshikonin exhibits a wide range of pharmacological effects, including anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral properties. These effects suggest that acetylshikonin participates in various chemical reactions within biological systems, impacting multiple pathways and mechanisms of action.

Physical Properties Analysis

The physical properties of acetylshikonin, such as solubility, stability, and distribution, are crucial for its pharmacokinetics and biological effects. Although specific physical properties are not detailed here, pharmacokinetic studies indicate that acetylshikonin is associated with wide distribution and poor absorption, which may influence its efficacy and application in therapeutic contexts.

Chemical Properties Analysis

As a naphthoquinone derivative, acetylshikonin's chemical properties allow for interactions with biological molecules, influencing cellular processes and pathways. Its ability to induce various pharmacological effects is likely linked to its chemical structure, enabling interactions with cellular components and modulation of enzymatic activities.

For a comprehensive understanding of acetylshikonin, further research into its synthesis, molecular structure, and detailed physical and chemical properties is necessary. The current evidence supports its potential for various pharmacological applications, although its clinical utility requires further investigation, particularly concerning its toxicity and pharmacokinetics (Zhang et al., 2020).

Scientific Research Applications

1. Hepatocellular Carcinoma Treatment

  • Summary of Application: Acetylshikonin (ASH) has been found to sensitize hepatocellular carcinoma cells to apoptosis through reactive oxygen species (ROS)-mediated caspase activation . It has also been identified as a novel tubulin polymerization inhibitor with antitumor activity .
  • Methods of Application: The application of ASH in a non-cytotoxic dose (2.5 μM) could increase intracellular ROS production and induce DNA damage, which might trigger a cell intrinsic apoptosis pathway in the TRAIL-resistant HepG2 cell . Tubulin polymerization inhibition assay, colchicine competitive binding site assay, and immunofluorescence were used to validate the tubulin inhibition effect of acetylshikonin .
  • Results or Outcomes: Non-cytotoxic doses of ASH, in combination with TRAIL, could promote apoptosis in HepG2 cells . Acetylshikonin acts as a microtubule depolymerizer by inhibiting tubulin polymerization at the colchicine-binding site .

2. Obesity Prevention

  • Summary of Application: Acetylshikonin has been studied for its efficacy in preventing obesity and nonalcoholic fatty liver disease (NAFLD) in a model of spontaneous obese db/db mice .
  • Methods of Application: Mice were divided into Wild Type (WT) groups and db/db groups, which received no treatment or treatment with acetylshikonin .
  • Results or Outcomes: Administration of acetylshikonin markedly suppressed the increase in the amount of epididymal, perirenal fat pads, and liver weight .

3. Applications in Foods, Cosmetics, and Textiles

  • Summary of Application: Shikonin and its derivatives, including acetylshikonin, have numerous applications in foods, cosmetics, and textiles .
  • Methods of Application: These compounds are isolated from traditional medicinal plant species of the genus Lithospermum, Alkanna, Arnebia, Anchusa, Onosma, and Echium belonging to the Boraginaceae family .
  • Results or Outcomes: Shikonin, a potent bioactive red pigment, has been used in traditional medicinal systems to cure various ailments and is well known for its diverse pharmacological potential .

4. Other Scientific Research Applications

  • Summary of Application: Acetylshikonin exerts a wide spectrum of pharmacological effects such as anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral properties .
  • Methods of Application: The specific methods of application vary depending on the specific pharmacological effect being studied .
  • Results or Outcomes: The beneficial effects of acetylshikonin have been supported by experimental data, but further investigations are needed, especially on toxicity and pharmacokinetics .

5. Antithrombotic Applications

  • Summary of Application: Shikonin and its derivatives, including acetylshikonin, have been found to have antithrombotic properties .
  • Methods of Application: The specific methods of application vary depending on the specific pharmacological effect being studied .
  • Results or Outcomes: The beneficial effects of acetylshikonin have been supported by experimental data, but further investigations are needed, especially on toxicity and pharmacokinetics .

6. Neuroprotective Applications

  • Summary of Application: Acetylshikonin has been found to have neuroprotective properties .
  • Methods of Application: The specific methods of application vary depending on the specific pharmacological effect being studied .
  • Results or Outcomes: The beneficial effects of acetylshikonin have been supported by experimental data, but further investigations are needed, especially on toxicity and pharmacokinetics .

7. Antidiabetic Applications

  • Summary of Application: Acetylshikonin has been found to have antidiabetic properties .
  • Methods of Application: The specific methods of application vary depending on the specific pharmacological effect being studied .
  • Results or Outcomes: The beneficial effects of acetylshikonin have been supported by experimental data, but further investigations are needed, especially on toxicity and pharmacokinetics .

8. Antiviral Applications

  • Summary of Application: Acetylshikonin has been found to have antiviral properties .
  • Methods of Application: The specific methods of application vary depending on the specific pharmacological effect being studied .
  • Results or Outcomes: The beneficial effects of acetylshikonin have been supported by experimental data, but further investigations are needed, especially on toxicity and pharmacokinetics .

properties

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFXUXZJJKTDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909976
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylshikonin

CAS RN

54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4
Record name Acetylshikonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkannin, monoacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetylshikonin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ARNEBIN-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

288 mg (1 mmole) of shikonin, 226 mg (1.1 mmole) of dicyclohexylcarbodiimide and 30 mg (0.25 mmole) of 4-dimethylaminopyridine were dissolved in 3 ml of dry dichloromethane. To the resulting solution was added 60 mg (1 mmole) of acetic acid at 0° C. under nitrogen gas, and the mixture was stirred for 30 minutes and then at room temperature for further 3 hours. 20 ml of n-hexane was added to the reaction solution. The mixture was filtered to remove the insoluble materials. The filtrate was dried and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (n-hexane: ethylacetate=20:1-5:1) to obtain 247 mg (Yield: 75%) of the title compound having the following structure as a red precipitate.
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,620
Citations
Z Zhang, J Bai, Y Zeng, M Cai, Y Yao, H Wu… - Pharmaceutical …, 2020 - Taylor & Francis
… According to emerging evidence, acetylshikonin exerts a … acetylshikonin, with respect to reproductive toxicity and genotoxicity. Pharmacokinetic studies demonstrate that acetylshikonin …
Number of citations: 21 www.tandfonline.com
JC Shon, NM Phuc, WC Kim, JK Heo… - … & Drug Disposition, 2017 - Wiley Online Library
… Our findings indicate that acetylshikonin may be a novel general P450 inhibitor, which could … potential of acetylshikonin against P450 isoforms was evaluated. Acetylshikonin strongly …
Number of citations: 5 onlinelibrary.wiley.com
JH Lee, HR Park, YW Choi - Archives of Oral Biology, 2016 - Elsevier
… However, few studies of the effectiveness of acetylshikonin against … of acetylshikonin as a treatment regimen for oral cancers by observing the growth inhibitory function of acetylshikonin …
Number of citations: 27 www.sciencedirect.com
SH Park, NM Phuc, J Lee, Z Wu, J Kim, H Kim… - Phytomedicine, 2017 - Elsevier
Background Acetylshikonin is one of the biologically active compounds derived from the root of Lithospermum erythrorhizon, a medicinal plant with anti-cancer and anti-inflammation …
Number of citations: 41 www.sciencedirect.com
SY Hwang, BY Hwang, SS Kang, CM Kim… - Korean Journal of …, 2000 - koreascience.kr
… For the quality control of this drug, acetylshikonin was isolated from the hexane extract of … A quantitative analysis of acetylshikonin using HPLC method showed that the average …
Number of citations: 15 koreascience.kr
HJ Lee, HJ Lee, V Magesh, D Nam, EO Lee… - Yakugaku …, 2008 - jstage.jst.go.jp
… Shikonin derivatives such as acetylshikonin and … of shikonin, acetylshikonin, and isobutyroylshikonin comparatively. … and its derivatives (acetylshikonin and isobutyroylshikonin) …
Number of citations: 89 www.jstage.jst.go.jp
W Xiong, G Luo, L Zhou, Y Zeng… - Chinese …, 2009 - cmjournal.biomedcentral.com
… effects of acetylshikonin isolated from … acetylshikonin groups the expression of bax and caspase-3 increased, whereas the expression of bcl-2 decreased, suggesting that acetylshikonin …
Number of citations: 80 cmjournal.biomedcentral.com
HM Lim, J Lee, MJ Nam, SH Park - Oxidative Medicine and Cellular …, 2021 - hindawi.com
… Western blotting analysis showed that acetylshikonin … fractionated proteins showed that acetylshikonin treatment induced the … This study represents apoptotic potential of acetylshikonin …
Number of citations: 21 www.hindawi.com
Y Ozaki, A Ohno, Y Saito, M Satake - Biological and Pharmaceutical …, 1994 - jstage.jst.go.jp
The present study was carried out to compare the accelerative effect of shikonin (R-type), alkannin (S-type), and acetylshikonin on the proliferation of granulation tissue in rats, and to …
Number of citations: 47 www.jstage.jst.go.jp
R Figat, A Zgadzaj, S Geschke, P Sieczka… - Drug and Chemical …, 2021 - Taylor & Francis
Shikonin (SH) is used as a red pigment for food coloring and cosmetics, and has cytotoxic activity towards cancer cells. However, due to strong toxicity SH has limited potential as an …
Number of citations: 12 www.tandfonline.com

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